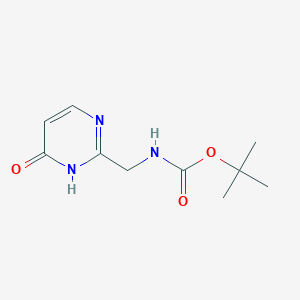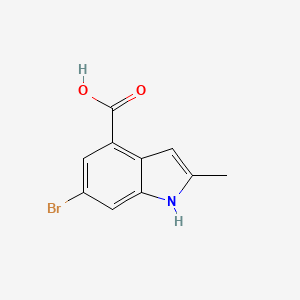
3-Bromo-2,5-dichloro-6-methylpyridine
概要
説明
科学的研究の応用
Catalysis and Chemical Reactions
- 3-Bromo-2,5-dichloro-6-methylpyridine has been used in selective amination reactions, facilitated by palladium-xantphos complexes. This process leads to the production of compounds like 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Complex Compounds
- It serves as a precursor in the synthesis of complex compounds. For instance, Schiff base compounds were synthesized using 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, indicating its utility in creating structurally diverse molecules (Wang, Nong, Sht, & Qi, 2008).
Electrocatalytic Applications
- In the field of electrocatalysis, this compound derivatives have been used for the electrocatalytic carboxylation of compounds like 2-amino-5-bromopyridine with CO2. This demonstrates its role in environmentally friendly chemical transformations (Feng, Huang, Liu, & Wang, 2010).
Chemical Synthesis and Ligand Preparation
- This compound is also integral in the preparation of ligands and intermediates for further chemical synthesis. For example, 3-Bromo-2-chloro-4-methoxypyridine, a closely related derivative, has been used as a 2,3-pyridyne precursor in regioselective reactions (Walters, Carter, & Banerjee, 1992).
Pharmaceutical Intermediate Synthesis
- Additionally, it's an important intermediate in pharmaceutical synthesis. For instance, 2-Amino-6-bromopyridine derivatives, which can be synthesized from similar compounds, are valuable in the pharmaceutical industry (Xu Liang, 2010).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Bromo-2,5-dichloro-6-methylpyridine is the respiratory system . .
Mode of Action
It is known that bromopyridine derivatives can participate inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that this compound may interact with its targets via a similar mechanism.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in pathways related tocarbon–carbon bond formation .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution within the body.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds within the body .
生化学分析
Biochemical Properties
3-Bromo-2,5-dichloro-6-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins. The impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling and metabolism. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including damage to specific tissues and organs. Threshold effects are also noted, where a certain concentration is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to changes in the levels of various metabolites and alterations in metabolic flux. The compound can also affect the activity of other enzymes and cofactors, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of this compound is often tissue-specific, with higher concentrations observed in certain organs.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the interactions with other biomolecules and the overall effects on cellular processes.
特性
IUPAC Name |
3-bromo-2,5-dichloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGADSQPTWOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


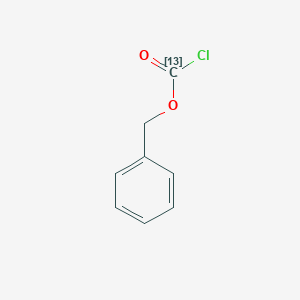

![(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1528125.png)
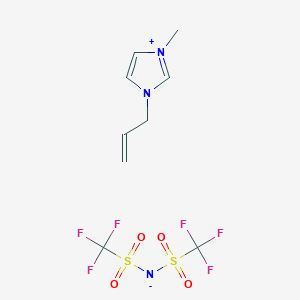
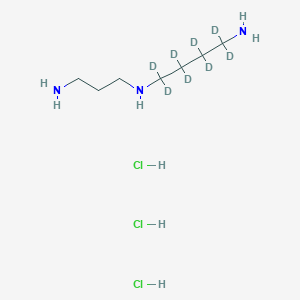

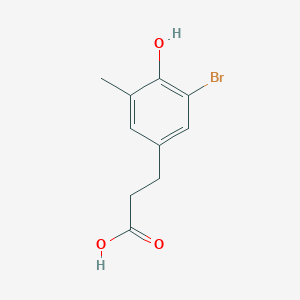
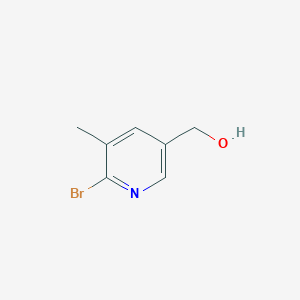
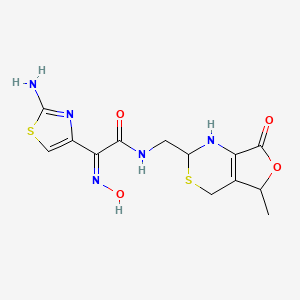
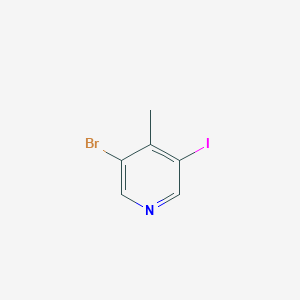
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
